molecular formula C16H21N3O2 B13903120 Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

Cat. No.: B13903120
M. Wt: 287.36 g/mol
InChI Key: MAWGRKFMOOKMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at the 1-position and an indazol-1-yl substituent at the 3-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, which enhances binding affinity to biological targets.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-9-8-13(11-18)19-14-7-5-4-6-12(14)10-17-19/h4-7,10,13H,8-9,11H2,1-3H3

InChI Key

MAWGRKFMOOKMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate typically involves the reaction of indazole derivatives with pyrrolidine carboxylates under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The most relevant structural analog is tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1), which shares the tert-butyl pyrrolidine carboxylate core but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Property Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Molecular Formula C₁₆H₂₁N₃O₂ (estimated) C₁₇H₂₅NO₄
Molecular Weight ~299.36 g/mol (estimated) 307.4 g/mol
Key Substituents 3-indazol-1-yl 3-(hydroxymethyl), 4-(4-methoxyphenyl)
Polarity Moderate (indazole contributes aromaticity) Higher (hydroxymethyl and methoxyphenyl enhance hydrophilicity)
Stability Likely stable under recommended conditions Stable under recommended storage
Known Hazards No data available No known hazards

Key Observations :

Reactivity and Functional Group Interactions

  • Indazole vs. Methoxyphenyl : The indazole’s nitrogen atoms may participate in coordination chemistry or enzymatic interactions, whereas the methoxyphenyl group’s electron-donating methoxy substituent could enhance electrophilic aromatic substitution reactivity .
  • Hydroxymethyl Group : The analog’s hydroxymethyl group introduces a site for derivatization (e.g., esterification), absent in the indazole-containing compound.

Biological Activity

Tert-butyl 3-indazol-1-ylpyrrolidine-1-carboxylate is a compound belonging to the indazole derivative class, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group attached to a pyrrolidine ring and an indazole moiety. This unique combination may enhance its stability and solubility, making it suitable for various biological applications. The molecular formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of 287.36 g/mol.

Research indicates that indazole derivatives, including this compound, may interact with cannabinoid receptors, particularly the CB1 receptor. This interaction suggests potential therapeutic applications in treating conditions mediated by the endocannabinoid system, such as:

  • Pain management
  • Inflammation control
  • Neurological disorders

Binding Affinity Studies

Binding affinity studies have been conducted to evaluate the interaction of this compound with cannabinoid receptors. Techniques such as radiolabeled ligand binding assays have demonstrated that the compound exhibits a significant binding affinity for the CB1 receptor, indicating its potential as a therapeutic agent in pain and inflammation management.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its role in modulating inflammatory responses.
  • Analgesic Properties : Animal models have demonstrated that administration of this compound can lead to significant reductions in pain sensitivity, comparable to established analgesics.
  • Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylateIndazole core with pyrrolidineAnti-inflammatory, analgesic
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylatePyrrolidine ring with amino groupNeuroprotective, analgesic
Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatePyrazole coreLimited cannabinoid activity

This table illustrates how structural variations can influence biological activity, emphasizing the significance of the specific indazole configuration in this compound.

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